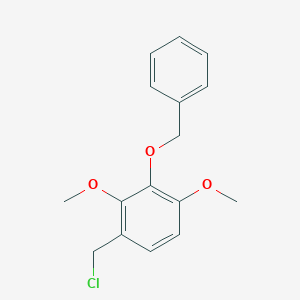

2-(Benzyloxy)-4-(chloromethyl)-1,3-dimethoxybenzene

説明

2-(Benzyloxy)-4-(chloromethyl)-1,3-dimethoxybenzene is a substituted benzene derivative featuring a benzyloxy group at position 2, a chloromethyl group at position 4, and methoxy groups at positions 1 and 3. This compound’s structure combines electron-donating (methoxy, benzyloxy) and electron-withdrawing (chloromethyl) substituents, which influence its physicochemical properties and reactivity. Chloromethyl aromatic compounds are pivotal intermediates in organic synthesis, particularly in pharmaceutical and agrochemical industries, due to their versatility in further functionalization .

特性

CAS番号 |

866082-85-1 |

|---|---|

分子式 |

C16H17ClO3 |

分子量 |

292.75 g/mol |

IUPAC名 |

1-(chloromethyl)-2,4-dimethoxy-3-phenylmethoxybenzene |

InChI |

InChI=1S/C16H17ClO3/c1-18-14-9-8-13(10-17)15(19-2)16(14)20-11-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3 |

InChIキー |

UDUAKOBUNIRMCU-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C(=C(C=C1)CCl)OC)OCC2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

Direct Benzylation via Alkylation

The benzyloxy group is introduced via nucleophilic substitution or alkylation. A representative method involves:

- Starting material : 2-Hydroxy-1,3-dimethoxybenzene (orcinol monomethyl ether).

- Reagents : Benzyl chloride, cesium carbonate (Cs₂CO₃), and dimethylformamide (DMF).

- Procedure :

Mechanistic Insight : The methoxy groups at positions 1 and 3 deactivate the ring toward electrophilic substitution, directing the benzyloxy group to position 2.

Chloromethylation Strategies

Blanc Chloromethylation

The Blanc reaction introduces chloromethyl groups via electrophilic substitution under acidic conditions:

- Substrate : 2-(Benzyloxy)-1,3-dimethoxybenzene.

- Reagents : Formaldehyde, hydrochloric acid (HCl), and zinc chloride (ZnCl₂).

- Procedure :

Regioselectivity : The benzyloxy and methoxy groups direct the chloromethyl group to position 4 (para to methoxy).

Hydroxymethylation Followed by Chlorination

An alternative two-step approach:

- Hydroxymethylation :

- Chlorination :

Integrated Synthetic Routes

Route 1: Benzylation First

- Step 1 : Benzylation of 2-hydroxy-1,3-dimethoxybenzene (as in Section 2.1).

- Step 2 : Blanc chloromethylation (as in Section 3.1).

Route 2: Chloromethylation First

- Step 1 : Chloromethylation of 1,3-dimethoxybenzene using ClCH₂MgBr or ClCH₂Li.

- Step 2 : Directed ortho-metalation with LDA, followed by benzylation.

Analytical Validation and Characterization

Key analytical data for the target compound:

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Blanc Chloromethylation | High regioselectivity, scalable | Requires harsh acids (HCl/ZnCl₂) |

| Hydroxymethylation | Mild conditions, high yield | Multi-step, requires purification |

| Directed Metalation | Precise functionalization | Sensitive to moisture, low yields |

Industrial Applications and Scalability

The compound serves as an intermediate in pharmaceuticals (e.g., diuretics and antihypertensives) and agrochemicals. Scalable routes prioritize:

化学反応の分析

反応の種類

2-(ベンジルオキシ)-4-(クロロメチル)-1,3-ジメトキシベンゼンは、以下のものを含むさまざまな化学反応を起こす可能性があります。

求核置換反応: クロロメチル基は、アミン、チオール、アルコキシドなどの求核試薬との求核置換反応に関与できます。

酸化: ベンジルオキシ基は、対応するアルデヒドまたはカルボン酸を形成するために酸化される可能性があります。

還元: この化合物は、クロロメチル基を除去するか、ベンジルオキシ基をヒドロキシ基に還元するために、還元反応を受ける可能性があります。

一般的な試薬と条件

求核置換反応: 極性非プロトン性溶媒(DMF、DMSOなど)中のアジ化ナトリウム、チオールカリウム、またはアルコキシドナトリウムなどの試薬。

酸化: 酸性または塩基性条件下での過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの酸化剤。

還元: 無水溶媒中の水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤。

主な生成物

求核置換反応: 置換ベンジル誘導体。

酸化: ベンズアルデヒドまたは安息香酸誘導体。

還元: ベンジルアルコール誘導体。

科学的研究の応用

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have shown that derivatives of 2-(benzyloxy)-4-(chloromethyl)-1,3-dimethoxybenzene exhibit promising antimicrobial properties. For instance, compounds synthesized from this base structure have been evaluated for their efficacy against Mycobacterium tuberculosis (MTB). A series of derivatives demonstrated an IC50 value of less than 1 µg/mL, indicating potent anti-tubercular activity .

Neuroprotective Effects

Another notable application is in the treatment of neurocognitive disorders. Research has indicated that certain derivatives can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease. For example, compound 2a showed significant inhibition of self-induced aggregation and was capable of crossing the blood-brain barrier (BBB), making it a candidate for further development as a multifunctional agent against Alzheimer's .

Organic Synthesis Applications

Synthesis of Novel Compounds

The compound serves as a key intermediate in the synthesis of various novel derivatives through reactions such as Staudinger reactions and cycloadditions. For example, ultrasound-assisted synthesis methods have been employed to create derivatives with enhanced yields and reduced reaction times . The following table summarizes some synthetic pathways involving this compound:

| Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Staudinger Reaction | DMF, triethylamine catalyst | High | Effective for synthesizing derivatives |

| Cycloaddition | Chloroacetyl chloride | Good | Utilizes green chemistry techniques |

| Ultrasound-Assisted Synthesis | Various solvents | Varies | Improved efficiency noted |

Material Science Applications

Polymer Chemistry

In material science, this compound has been explored as a building block for polymer synthesis. Its chloromethyl group allows for further functionalization, enabling the creation of polymers with specific properties tailored for applications in coatings and adhesives.

Case Studies

-

Antitubercular Activity Study

In a study published in PLOS ONE, researchers synthesized a series of derivatives from this compound and tested their activity against MTB. Most compounds exhibited significant antimicrobial effects, highlighting the potential for developing new antitubercular agents . -

Neuroprotective Agent Development

A study focused on the neuroprotective effects of synthesized compounds derived from this base structure reported that compound 2a not only inhibited amyloid-beta aggregation but also showed promise in reducing tau protein hyperphosphorylation. This positions it as a candidate for further investigation in Alzheimer’s treatment strategies .

作用機序

類似の化合物との比較

類似の化合物

2-(ベンジルオキシ)-1,3-ジメトキシベンゼン: クロロメチル基がないため、求核置換反応での反応性が低くなります。

4-(クロロメチル)-1,3-ジメトキシベンゼン: ベンジルオキシ基がないため、酸化と還元反応の可能性が低下します。

2-(ベンジルオキシ)-4-メチル-1,3-ジメトキシベンゼン: クロロメチル基の代わりにメチル基が含まれており、反応性と用途に影響を与えます。

独自性

2-(ベンジルオキシ)-4-(クロロメチル)-1,3-ジメトキシベンゼンは、ベンジルオキシ基とクロロメチル基の両方が存在するため、独自性があります。これにより、幅広い化学反応に関与することができます。この汎用性は、さまざまな研究分野や産業用途で貴重なものになります。

類似化合物との比較

Comparison with Chloromethyl-Substituted Heterocyclic Compounds

Chloromethyl-substituted heterocycles, such as pyrimidines and thiazoles, share functional reactivity but differ in aromatic systems. Key comparisons include:

| Compound Name | CAS Number | Melting Point (°C) | Purity | Price (JPY) | Aromatic System |

|---|---|---|---|---|---|

| 5-(Chloromethyl)-2-phenylpyrimidine | 886531-63-1 | 96.5–98 | 97% | 80,400/g | Pyrimidine |

| 2-[4-(Chloromethyl)phenyl]-1,3-thiazole | 906352-61-2 | 67–69 | 97% | 66,900/g | Thiazole |

| 4-(Chloromethyl)-2-phenyl-1,3-thiazole | 4771-31-7 | 49–50 | 97% | N/A | Thiazole |

| Target Compound | N/A | Inferred higher | N/A | N/A | Benzene |

Key Observations:

- Melting Points : Benzene derivatives with multiple substituents (e.g., methoxy, benzyloxy) likely exhibit higher melting points than simpler heterocycles due to increased molecular symmetry and intermolecular forces.

- Reactivity : The chloromethyl group in the target compound may be less electrophilic than in heterocycles due to electron-donating methoxy groups, slowing nucleophilic substitution .

Comparison with Positional Isomers of Dimethoxy Substituted Benzene Derivatives

4-(Chloromethyl)-1,2-dimethoxybenzene (CAS 169048-80-0) shares a chloromethyl group and dimethoxy substitution but differs in methoxy positions (1,2 vs. 1,3 in the target).

| Property | 4-(Chloromethyl)-1,2-dimethoxybenzene | Target Compound |

|---|---|---|

| Molecular Formula | C₉H₁₁ClO₂ | C₁₆H₁₇ClO₃ |

| Substituent Positions | 1,2-dimethoxy; 4-chloromethyl | 1,3-dimethoxy; 2-benzyloxy; 4-chloromethyl |

| Reactivity | Chloromethyl activated by ortho-methoxy | Chloromethyl deactivated by para-methoxy |

Electronic Effects :

- In 1,2-dimethoxy derivatives, the ortho-methoxy groups enhance electron density at the chloromethyl site, increasing reactivity.

- In the target compound , the para-methoxy group (position 3 relative to chloromethyl) may reduce electrophilicity, requiring harsher conditions for substitution .

Reactivity and Stability Considerations

- Chloromethyl Group : The target’s chloromethyl group is less reactive than in compounds like 5-(Chloromethyl)-2-phenylpyrimidine due to electron donation from methoxy groups. Stability under basic/acidic conditions may vary; benzyloxy groups are acid-labile, necessitating careful handling .

- Synthetic Challenges : Steric hindrance from benzyloxy and methoxy groups may complicate further functionalization.

生物活性

2-(Benzyloxy)-4-(chloromethyl)-1,3-dimethoxybenzene is an organic compound that has garnered attention in both synthetic organic chemistry and medicinal chemistry due to its unique molecular structure and potential biological activities. This compound features a benzene ring with a benzyloxy group, a chloromethyl group, and two methoxy groups, which contribute to its reactivity and biological interactions.

- Molecular Formula : CHClO

- Molecular Structure : The compound consists of a central benzene ring substituted with various functional groups that enhance its chemical reactivity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antifungal Activity : Preliminary studies suggest that derivatives of this compound may possess antifungal properties, making them potential candidates for treating fungal infections.

- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. This activity is likely due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

- Anti-inflammatory Properties : The presence of specific functional groups allows the compound to modulate inflammatory responses, potentially leading to therapeutic applications in conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Target Pathogen/Condition |

|---|---|---|

| Antifungal | Moderate | Various fungal strains |

| Antibacterial | High | MRSA, Gram-positive bacteria |

| Anti-inflammatory | Significant | Chronic inflammatory diseases |

The biological activity of this compound can be attributed to its interaction with specific biological targets. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or metabolic processes.

- Receptor Binding : It can bind to receptors involved in inflammatory pathways, thereby modulating immune responses.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound. For instance:

- A study evaluated the antibacterial properties of several benzyloxy-substituted compounds, revealing that those similar to this compound exhibited potent activity against MRSA with minimum inhibitory concentrations (MICs) as low as 1.5 µg/mL .

- Another investigation into the anti-inflammatory effects demonstrated that derivatives could significantly reduce pro-inflammatory cytokine production in vitro, suggesting potential applications in treating inflammatory diseases .

Table 2: Case Study Results

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。